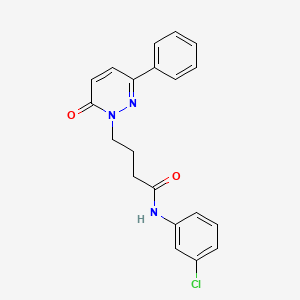
N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a chlorophenyl group and a pyridazine moiety. Its molecular formula is C21H21ClN4O2, and it has a molecular weight of approximately 396.87 g/mol. The structure is characterized by the following key features:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Pyridazine Ring : Known for various pharmacological activities, including anti-inflammatory effects.
1. Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit potent inhibition of cyclooxygenase enzymes (COX). Specifically, compounds related to this structure have shown promising results in inhibiting COX-2, an enzyme implicated in inflammation and pain:
- Inhibition Potency : Compounds similar to this one have demonstrated IC50 values ranging from 15.50 nM to 17.70 nM against COX-2, outperforming the well-known anti-inflammatory drug celecoxib (IC50 = 17.79 nM) .
The selectivity index (SI) for COX-2 versus COX-1 indicates a potentially safer profile with reduced gastrointestinal side effects compared to traditional NSAIDs .
2. Antifungal Activity
The compound has also been evaluated for antifungal properties. Research has shown that derivatives containing the pyridazine nucleus can inhibit fungal growth effectively. For instance, studies involving similar compounds demonstrated significant antifungal activity against various strains, suggesting that the structural features contribute to this bioactivity .
3. Lipid Peroxidation Inhibition
Another aspect of the biological activity of this compound is its ability to inhibit lipid peroxidation. This property is crucial as lipid peroxidation is a marker of oxidative stress linked to various diseases:
- Comparative Studies : In comparative assays, certain derivatives displayed better lipid peroxidation profiles than celecoxib and indomethacin, indicating their potential as safer alternatives with antioxidant properties .
Table 1: Summary of Biological Activities
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-8-4-9-17(14-16)22-19(25)10-5-13-24-20(26)12-11-18(23-24)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBJBYSLKEDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














